molecular formula C11H7NO3S B8709857 2-Naphthalenesulfonyl isocyanate CAS No. 21926-42-1

2-Naphthalenesulfonyl isocyanate

Cat. No.: B8709857
CAS No.: 21926-42-1
M. Wt: 233.24 g/mol
InChI Key: NTUWRIDLXDCARF-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonyl isocyanate is a specialized organic compound characterized by a naphthalene ring system fused to a sulfonyl group (-SO₂-) and an isocyanate (-NCO) functional group. This structure confers unique electrophilic reactivity due to the electron-withdrawing sulfonyl group, which enhances the electrophilicity of the isocyanate moiety. The compound’s applications likely span organic synthesis, polymer chemistry, and pharmaceutical intermediates, though specific uses require further investigation.

Properties

CAS No.

21926-42-1

Molecular Formula

C11H7NO3S

Molecular Weight

233.24 g/mol

IUPAC Name

N-(oxomethylidene)naphthalene-2-sulfonamide

InChI

InChI=1S/C11H7NO3S/c13-8-12-16(14,15)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H

InChI Key

NTUWRIDLXDCARF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonyl Isocyanates

  • Chlorosulfonyl Isocyanate (Cl-SO₂-NCO) :

    • Structure : Features a chlorine atom directly attached to the sulfonyl group.
    • Reactivity : Demonstrates high reactivity in (2+2)-cycloaddition reactions and drug synthesis due to the strong electron-withdrawing effect of the Cl-SO₂ group .
    • Applications : Widely used as a precursor in cycloadditions and pharmaceutical manufacturing .
  • p-Toluenesulfonyl Isocyanate (Ts-NCO): Structure: Contains a methyl-substituted benzene sulfonyl group. Reactivity: Reacts with tetrel-functionalized clusters to form insertion products (e.g., Si–O bond length: 1.727 Å, C–N bond length: 1.283 Å) . Applications: Utilized in organometallic chemistry for cluster functionalization .
  • 2-Naphthalenesulfonyl Isocyanate: Structure: Naphthalene ring enhances steric bulk and π-conjugation compared to benzene-based analogs. Applications: Potential use in polymer crosslinking or bioactive molecule synthesis, inferred from sulfonyl isocyanate reactivity .

Aryl Isocyanates

  • Phenyl Isocyanate (C₆H₅-NCO) :

    • Reactivity : Undergoes N-arylation with isothioureas to form S,N-diaryl isothioureas (yields: 39–60%) .
    • Applications : Intermediate in heterocyclic synthesis .
  • 2-Phenoxyphenyl Isocyanate: Structure: Phenoxy group introduces additional steric and electronic effects. Applications: Used as a research chemical in drug discovery and material science .
  • 2-Naphthalenesulfonyl Isocyanate :

    • Differentiation : The sulfonyl group (vs. aryl ethers) increases electrophilicity and stability, favoring reactions with nucleophiles like amines or alcohols .

Aliphatic Isocyanates (e.g., TDI, MDI)

  • Structure : Linear or aromatic aliphatic backbones (e.g., toluene diisocyanate, methylene diphenyl diisocyanate).
  • Reactivity : Primarily react with polyols to form polyurethanes .
  • Applications : Dominant in industrial polymer production (e.g., foams, adhesives) .
  • Contrast : 2-Naphthalenesulfonyl isocyanate’s sulfonyl group enables distinct reactivity in specialized syntheses (e.g., immobilization on functionalized surfaces ).

Data Table: Comparative Properties of Selected Isocyanates

Compound Structure Key Reactivity Applications Hazard Class
2-Naphthalenesulfonyl isocyanate C₁₀H₇SO₂NCO High electrophilicity (sulfonyl group) Polymer chemistry, drug intermediates Not reported
Chlorosulfonyl isocyanate Cl-SO₂-NCO Cycloadditions, drug synthesis Pharmaceuticals Corrosive, toxic
p-Toluenesulfonyl isocyanate CH₃C₆H₄SO₂NCO Cluster functionalization Organometallic chemistry Irritant
Phenyl isocyanate C₆H₅NCO N-Arylation reactions Heterocyclic synthesis Toxic (Xn)
TDI (Toluene diisocyanate) C₆H₃(CH₃)(NCO)₂ Polyurethane formation Industrial polymers Hazardous (6.1)

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